N-(2,2-Dichloroethenyl)-2-hydroxybenzamide
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Overview
Description
N-(2,2-Dichloroethenyl)-2-hydroxybenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichloroethenyl group attached to a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloroethenyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 2,2-dichloroethenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced equipment and technology ensures efficient synthesis and purification of the compound. Quality control measures are implemented to maintain consistency and meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dichloroethenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichloroethenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(2,2-Dichloroethenyl)-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,2-Dichloroethenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2,2-Dichloroethenyl)-2-hydroxybenzamide include:
- N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine
- 1-Tosyl-2,2-dichloroethenyl isothiocyanate
Uniqueness
This compound is unique due to its specific structural features and the presence of both dichloroethenyl and hydroxybenzamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
34243-56-6 |
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Molecular Formula |
C9H7Cl2NO2 |
Molecular Weight |
232.06 g/mol |
IUPAC Name |
N-(2,2-dichloroethenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C9H7Cl2NO2/c10-8(11)5-12-9(14)6-3-1-2-4-7(6)13/h1-5,13H,(H,12,14) |
InChI Key |
LVGMAMQRLHNOCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC=C(Cl)Cl)O |
Origin of Product |
United States |
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